2-Amino-3-(4-bromobenzoyl)benzoic Acid
Description
Historical Context and Significance within Benzoylbenzoic Acid Chemistry
The broader family of benzoic acids has a rich history, with benzoic acid itself being discovered in the 16th century. rsc.orgresearchgate.netbiosynth.com Its structure was later determined in 1832. rsc.orgresearchgate.net The industrial synthesis of benzoic acid and its derivatives has evolved over the years, with early methods involving the hydrolysis of benzotrichloride (B165768) and later, the more environmentally friendly partial oxidation of toluene. rsc.orgresearchgate.netbiosynth.com
Benzoylbenzoic acids, characterized by a benzoyl group attached to a benzoic acid, are a significant subclass. 2-Benzoylbenzoic acid, for instance, is synthesized through the condensation of phthalic anhydride (B1165640) and benzene (B151609) and is utilized as a photoinitiator in polymer chemistry. ucj.org.uanih.gov The introduction of an amino group to the benzoylbenzoic acid structure, creating aminobenzoylbenzoic acids, further expands the chemical space and potential applications of this class of compounds. These amino-functionalized derivatives are valuable as intermediates in the synthesis of a wide range of more complex molecules.
The specific compound, 2-Amino-3-(4-bromobenzoyl)benzoic acid, with CAS number 241496-82-2, came to prominence in the context of pharmaceutical research as a known metabolite of Bromfenac (B1205295) sodium. researchgate.netrsc.org Research into the synthesis and biological activity of Bromfenac and its analogs, such as the work by Walsh and his colleagues, has been instrumental in the availability and study of its metabolites, including this compound.
Structural Features and Unique Chemical Functionalities
The molecular structure of this compound is what endows it with its unique chemical properties. It is an aromatic compound featuring a benzoic acid core substituted with both an amino group (-NH2) and a 4-bromobenzoyl group. researchgate.net
The key functional groups and their contributions are:
Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule and provides a reactive site for esterification, amidation, and other reactions typical of carboxylic acids. researchgate.net
Amino Group (-NH2): The amino group is a key nucleophilic center and can be readily acylated, alkylated, or used in the formation of heterocyclic rings. Its presence significantly influences the electronic properties of the aromatic ring.
4-Bromobenzoyl Group: This bulky, electron-withdrawing group influences the steric and electronic environment of the molecule. The bromine atom provides a site for further functionalization through cross-coupling reactions and also enhances the potential for the molecule to exhibit interesting photophysical properties. researchgate.net The ketone within the benzoyl group also offers a site for various chemical transformations.
This combination of functional groups on a compact scaffold makes this compound a versatile building block in organic synthesis.
Academic Research Landscape and Emerging Themes for the Compound
The academic research landscape for this compound is primarily centered on its role as a versatile synthetic intermediate. Its availability as a metabolite of a commercial drug has made it an accessible starting material for further chemical exploration.
Emerging themes in the research involving this and structurally related compounds include:
Synthesis of Heterocyclic Compounds: Aminobenzoic acids are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. The presence of the additional benzoyl ketone functionality in this compound provides an additional handle for cyclization reactions, allowing for the construction of more complex polycyclic systems.
Peptide Synthesis: Due to the presence of both an amino and a carboxylic acid group, this molecule can be considered an unnatural amino acid. It can be incorporated into peptide chains, potentially introducing unique conformational constraints or functionalities. rsc.orgresearchgate.net
Development of Novel Catalysts: Substituted aminobenzoic acids have been explored as components of novel catalysts. For example, aminobenzoic acid-modified silica (B1680970) has been shown to be an effective catalyst in Friedel-Crafts reactions. The specific substitution pattern of this compound could be leveraged in the design of new catalytic systems.
Overview of Research Applications (Excluding Biological/Clinical)
While a significant portion of the research interest in this compound stems from its connection to Bromfenac, its utility as a chemical building block extends into non-biological and non-clinical areas of research.
Data Table: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 241496-82-2 |
| Molecular Formula | C14H10BrNO3 |
| Molecular Weight | 320.14 g/mol |
| Appearance | Solid |
Research applications based on its chemical structure include:
Precursor for Organic Synthesis: The primary non-clinical application of this compound is as a starting material for the synthesis of more complex organic molecules. Its multiple reactive sites allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists aiming to build novel molecular architectures.
Potential in Materials Science: Benzoylbenzoic acid derivatives are known for their photophysical properties and have been used as photoinitiators. ucj.org.uanih.gov The introduction of a bromine atom can further influence these properties, suggesting that this compound could be a precursor for new photophysically active materials. Research on related brominated compounds has shown that bromination can impact absorption and emission spectra, as well as the generation of singlet oxygen.
Component in Catalysis Research: As an amino-functionalized benzoic acid, it has the potential to be incorporated into or used to modify catalysts. Studies on other aminobenzoic acids have demonstrated their utility in creating improved catalysts for specific organic reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-9-6-4-8(5-7-9)13(17)10-2-1-3-11(12(10)16)14(18)19/h1-7H,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZCAIMGHAJJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746985 | |
| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241496-82-2 | |
| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Amino 3 4 Bromobenzoyl Benzoic Acid
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 2-amino-3-(4-bromobenzoyl)benzoic acid reveals several potential disconnection points, leading to readily available starting materials. The primary disconnections involve the carbon-carbon bond of the benzophenone (B1666685) moiety and the carbon-nitrogen bond of the anthranilic acid core.
Disconnection Approach 1: Friedel-Crafts Acylation
A logical retrosynthetic step is the disconnection of the bond between the carbonyl group and the anthranilic acid ring. This points to a Friedel-Crafts acylation reaction as a key transformation. The precursors for this approach would be an activated anthranilic acid derivative and 4-bromobenzoyl chloride. The amino group of the anthranilic acid presents a challenge due to its basicity, which can interfere with the Lewis acid catalyst. Therefore, protection of the amino group or the use of specific catalytic systems is often necessary.
Disconnection Approach 2: Oxidative Cleavage
An alternative retrosynthesis involves the cleavage of a heterocyclic precursor. Specifically, disconnection of the bond between the two carbonyl groups in an isatin (B1672199) (indoline-2,3-dione) derivative, followed by disconnection of the bond forming the five-membered ring, leads back to simpler precursors. This suggests a synthetic route starting from a substituted indoline, which is then acylated and subsequently oxidized.
Key Precursors:
Based on these retrosynthetic strategies, the key precursors for the synthesis of this compound include:
2-Aminobenzoic acid (Anthranilic acid)
4-Bromobenzoyl chloride
2-Amino-4'-bromobenzophenone
7-(4-Bromobenzoyl)indoline-2,3-dione
Substituted anilines and benzoic acids for cross-coupling approaches
Direct Synthetic Routes and Optimization Studies
Several direct synthetic routes have been explored for the preparation of this compound, each with its own set of advantages and challenges.
Friedel-Crafts Acylation Approaches to Benzoylbenzoic Acids
The Friedel-Crafts acylation is a classical and direct method for forming the benzophenone core. However, the presence of the amino group in aminocarboxylic acids can deactivate the aromatic ring and react with the Lewis acid catalyst. Research has shown that Friedel-Crafts acylation of aminocarboxylic acids can be successfully carried out in a strong Brønsted acid, such as triflic acid, with the addition of a Lewis base like P₄O₁₀ to sequester the protonated amine. This prevents charge-charge repulsion and allows the reaction to proceed.
A patented method for the synthesis of the related compound, bromfenac (B1205295) sodium, involves a multi-step process that utilizes a Friedel-Crafts reaction. The synthesis starts with the acetylation of 2-amino-4'-bromobenzophenone, followed by a reaction with a halogenating reagent. The resulting intermediate then undergoes an intramolecular Friedel-Crafts reaction to form a cyclized product, which is subsequently hydrolyzed. rsc.org
| Starting Material | Reagents | Key Transformation | Reference |
| 2-Amino-4'-bromobenzophenone | Acetic anhydride (B1165640), Halogenating agent, Lewis Acid | Intramolecular Friedel-Crafts cyclization | rsc.org |
This interactive table summarizes a key Friedel-Crafts based synthetic approach.
Reactions Involving Anthranilic Acid Derivatives
A direct synthesis involves the oxidative cleavage of a pre-formed heterocyclic intermediate. A patented method describes the synthesis of this compound starting from 7-(4-bromobenzoyl)indoline-2,3-dione. nih.gov This intermediate is treated with hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution. The reaction proceeds via oxidative decarboxylation to yield the target molecule. nih.gov
Reaction Scheme:
7-(4-bromobenzoyl)indoline-2,3-dione + H₂O₂ / NaOH → this compound
This method is advantageous as it builds the complex framework early and then reveals the target structure in a final, high-yielding step.
Cross-Coupling Reactions for Bromobenzoyl Moiety Introduction
Modern synthetic chemistry offers powerful cross-coupling reactions to form the key C-C and C-N bonds. Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, are well-established methods for forming the N-aryl bond in anthranilic acid derivatives. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives, proceeding in good yields without the need for acid protection. nih.govresearchgate.net This methodology could be adapted for the synthesis of N-aryl precursors to this compound.
Palladium-catalyzed cross-coupling reactions are also a viable strategy. For instance, a palladium-catalyzed carbonylation of an appropriately substituted aniline could potentially be employed to introduce the carboxylic acid functionality.
Alternative and Convergent Synthetic Pathways
A notable alternative and convergent pathway involves the synthesis of the target compound, which is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) bromfenac, from a precursor of the drug itself. nih.govorganic-chemistry.org One patented method details the preparation of this compound by the oxidative cleavage of 7-(4-bromobenzoyl)indoline-2,3-dione. nih.gov This approach is convergent as the complex benzoylindoline structure is assembled first and then converted to the final product.
The synthesis of the 7-(4-bromobenzoyl)indoline-2,3-dione precursor itself can be achieved through a multi-step sequence starting from simpler materials, as outlined in the bromfenac synthesis patent. rsc.org This highlights a strategic convergence where different synthetic routes lead to a common, advanced intermediate.
Yield Optimization and Reaction Condition Analysis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
In the oxidative cleavage of 7-(4-bromobenzoyl)indoline-2,3-dione, the reaction parameters have been investigated. nih.gov The reaction is typically carried out using 30% hydrogen peroxide in a 5% aqueous sodium hydroxide solution at a temperature of 50-60°C for one hour. Following the reaction, the pH is adjusted to 3-4 with hydrochloric acid to precipitate the product. This procedure has been reported to yield the crude product in the range of 76.1% to 77.3%. nih.gov
Subsequent purification by recrystallization from solvents like ethyl acetate (B1210297) or ethanol (B145695) is necessary to obtain the pure compound. For instance, recrystallization from ethyl acetate involves dissolving the crude product at 75-85°C, followed by cooling to 0-5°C to induce crystallization. nih.gov
| Starting Material | Reagents | Temperature (°C) | Time (h) | Crude Yield (%) | Purification Solvent | Reference |
| 7-(4-bromobenzoyl)indoline-2,3-dione (12g) | 30% H₂O₂, 5% NaOH | 50-60 | 1 | 76.1 | Ethyl Acetate | nih.gov |
| 7-(4-bromobenzoyl)indoline-2,3-dione (10g) | 30% H₂O₂, 5% NaOH | 50-60 | 1 | 77.3 | Ethanol | nih.gov |
This interactive table provides a summary of reaction conditions and yields for a key synthetic step.
For Friedel-Crafts based routes, optimization would involve screening different Lewis acids, solvents, and reaction temperatures to improve the yield and regioselectivity of the acylation step, while minimizing side reactions. Similarly, for cross-coupling strategies, the choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is a critical consideration for minimizing the environmental impact of its production. While specific research on "green" syntheses of this particular compound is not extensively documented, the established principles of green chemistry can be applied to evaluate and improve existing synthetic routes. The goal is to develop processes that are more sustainable, safer, and more efficient.
The twelve principles of green chemistry provide a framework for this evaluation. These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, use of catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. mun.cabridgew.edu
One documented synthesis of this compound involves the oxidative cleavage of 7-(4-bromobenzoyl)indoline-2,3-dione. patsnap.com This process typically utilizes reagents such as hydrogen peroxide in a basic solution, followed by acidification to precipitate the desired product. patsnap.com The purification often involves recrystallization from organic solvents like ethyl acetate or ethanol. patsnap.com
Applying green chemistry principles to this synthesis would involve a critical assessment of each step. For instance, the choice of solvents is a key area for improvement. While ethyl acetate and ethanol are commonly used, exploring greener alternatives such as water, supercritical fluids, or bio-based solvents could significantly reduce the environmental footprint. The use of hydrogen peroxide as an oxidizing agent is generally considered favorable from a green chemistry perspective, as its primary byproduct is water.
Furthermore, the principles of atom economy and waste reduction would encourage the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. The use of catalytic methods, where a small amount of a catalyst can facilitate the reaction multiple times, is preferable to stoichiometric reagents that are consumed in the reaction and generate more waste. mdpi.com
Energy efficiency is another important consideration. Exploring lower reaction temperatures, alternative energy sources like microwave or ultrasonic irradiation, or solvent-free reaction conditions could lead to a more sustainable process. researchgate.net
The following table provides a comparative analysis of a conventional synthesis approach for this compound with a hypothetical greener alternative, highlighting key green chemistry metrics.
| Green Chemistry Metric | Conventional Synthesis Approach | Hypothetical Greener Alternative | Rationale for Improvement |
| Solvent | Ethyl acetate, Ethanol for recrystallization patsnap.com | Water, or a bio-based solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) | Reduces reliance on volatile organic compounds (VOCs) and petroleum-based solvents. Water is the greenest solvent, and 2-MeTHF is derived from renewable resources and has a better environmental profile than many traditional solvents. |
| Oxidizing Agent | Hydrogen Peroxide patsnap.com | Hydrogen Peroxide (in an optimized catalytic system) | Hydrogen peroxide is already a relatively green oxidant. A catalytic system could improve its efficiency and reduce the required amount, further enhancing the greenness of the process. |
| Catalysis | Stoichiometric base (e.g., Sodium Hydroxide) patsnap.com | A recyclable solid base catalyst | Reduces the amount of waste generated from the base and allows for easier separation and reuse of the catalyst, aligning with the principles of waste prevention and catalysis. |
| Energy Input | Heating for dissolution and reaction patsnap.com | Microwave-assisted or room temperature reaction | Reduces energy consumption and can significantly shorten reaction times, leading to a more energy-efficient process. |
| Purification | Recrystallization from organic solvents patsnap.com | Crystallization from the reaction medium (if aqueous) or melt crystallization | Minimizes the use of additional solvents for purification, thereby reducing waste and potential environmental contamination. |
By systematically applying these green chemistry principles, the synthesis of this compound can be made more environmentally benign, safer, and more cost-effective in the long term. Future research in this area should focus on the development and validation of such greener synthetic methodologies.
Chemical Reactivity and Transformations of 2 Amino 3 4 Bromobenzoyl Benzoic Acid
Reactions of the Amino Group
The nucleophilic character of the aromatic amino group is a cornerstone of the reactivity of 2-Amino-3-(4-bromobenzoyl)benzoic acid. This group readily participates in a variety of reactions, including acylation, diazotization, and condensation, leading to a diverse array of derivatives.
Acylation and Amidation Reactions
The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides under basic conditions. libretexts.org This reaction results in the formation of an amide linkage. The reaction is analogous to the acylation of other primary amines and amino acids. For instance, the reaction with acetic anhydride (B1165640) would yield N-acetylated product. The reactivity can be influenced by the steric hindrance from the adjacent bulky bromobenzoyl group, potentially requiring more forcing conditions compared to simpler anthranilic acids.
These reactions are fundamental in peptide synthesis and the modification of the compound's properties. The general scheme involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.
Table 1: Representative Acylation Reactions of Amino Groups
| Acylating Agent | Product Type | General Conditions |
|---|---|---|
| Acid Chloride (e.g., Acetyl Chloride) | N-Acyl-aminobenzoic acid | Aprotic solvent, base (e.g., pyridine) |
This table is based on general principles of acylation reactions of primary amines and amino acids. libretexts.org
Diazotization and Subsequent Transformations
Like other aromatic primary amines, the amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). libretexts.orgscirp.orgscirp.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions.
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide range of nucleophiles. scirp.orgscirp.org
Hydroxylation: Heating the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl group, yielding a substituted 2-hydroxybenzoic acid derivative. scirp.org
Halogenation: Treatment with cuprous halides (CuCl, CuBr) or potassium iodide (KI) can introduce chloro, bromo, or iodo substituents, respectively.
Cyanation: The Sandmeyer reaction with cuprous cyanide (CuCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. scirp.org
The susceptibility of the diazonium salt to nucleophilic attack by water can sometimes be a competing process, potentially leading to hydroxylation as a significant by-product even when other nucleophiles are intended for substitution. scirp.orgscirp.org
Table 2: Potential Transformations of the Diazonium Salt of this compound
| Reagent | Product Functional Group | Reaction Name/Type |
|---|---|---|
| H₂O, Heat | -OH (Phenol) | Hydrolysis |
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |
| KI | -I (Iodo) | |
| CuCN / KCN | -CN (Nitrile) | Sandmeyer Reaction |
| HBF₄, Heat | -F (Fluoro) | Balz-Schiemann Reaction |
This table illustrates potential transformations based on established diazotization chemistry of aminobenzoic acids. libretexts.orgscirp.orgscirp.org
Condensation Reactions
The amino group, in conjunction with the rest of the molecule's scaffold, can participate in condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form imines (Schiff bases). libretexts.orgmdpi.com More significantly, substituted 2-aminobenzoic acids are key precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with important biological activities. nih.govorganic-chemistry.orgresearchgate.net
The reaction of this compound or its corresponding amide with an aldehyde or a one-carbon source like dimethyl sulfoxide (B87167) (DMSO) could lead to the formation of a substituted quinazolin-4-one. nih.govrsc.org The reaction typically proceeds through an initial condensation to form an intermediate which then undergoes cyclization and oxidation. Various catalytic systems, including those using iodine, copper, or simply acidic or basic conditions, have been developed for this class of transformation. organic-chemistry.orgresearchgate.net
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety (-COOH) is the other major reactive site, enabling transformations such as esterification and amide formation, and potentially decarboxylation under specific conditions. cymitquimica.com
Esterification and Amide Formation
Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgnih.govlibretexts.org The reaction is an equilibrium process, and often an excess of the alcohol is used to drive it towards the product. Various catalysts, from mineral acids like sulfuric acid to milder reagents like N-bromosuccinimide (NBS), can be employed. nih.govlibretexts.org The choice of alcohol determines the resulting ester. For example, reaction with methanol (B129727) would yield the methyl ester.
Amide Formation: Direct reaction of the carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine to form the desired amide. libretexts.orggoogle.comscispace.com Boric acid and titanium tetrachloride (TiCl₄) have also been reported as effective catalysts for direct amidation under specific conditions. nih.govresearchgate.net
Table 3: Representative Esterification and Amide Formation Reactions
| Reaction Type | Reagents | Catalyst/Activating Agent | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄, HCl, NBS nih.govlibretexts.org | Alkyl 2-amino-3-(4-bromobenzoyl)benzoate |
| Amide Formation | Amine (e.g., Benzylamine) | SOCl₂, then amine | N-Substituted 2-amino-3-(4-bromobenzoyl)benzamide |
| Amide Formation | Amine (e.g., Aniline) | DCC, EDAC libretexts.org | N-Substituted 2-amino-3-(4-bromobenzoyl)benzamide |
This table is based on general methodologies for the esterification and amidation of carboxylic acids.
Decarboxylation Studies
Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). For many benzoic acids, this requires high temperatures. Studies on ortho-substituted benzoic acids indicate that the mechanism can be influenced by the nature of the ortho-substituent. researchgate.net While some substituents like a hydroxyl group can participate in the transition state, 2-aminobenzoic acid has been shown to follow a direct decarboxylation mechanism. researchgate.net
Therefore, it is plausible that this compound could undergo thermal decarboxylation to yield 2-amino-6-(4-bromobenzoyl)aniline, although the presence of the large benzoyl group may affect the required temperature and efficiency of the reaction. The process is a fundamental reaction in the biosynthesis and metabolism of various amino acids and aromatic compounds. nih.govelsevierpure.com
Reactions Involving the Ketone Moiety
The ketone functional group in this compound, an aryl ketone, is a site for various nucleophilic addition and condensation reactions. Its reactivity is influenced by the adjacent amino group on the anthranilic acid core.
One of the most significant transformations involving the ketone and the neighboring amino group is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group (e.g., another ketone or an ester) to construct quinoline (B57606) rings. wikipedia.orgnih.gov The process is typically catalyzed by acids or bases. wikipedia.org For this compound, a reaction with a suitable ketone (R-CH₂-C(O)-R') under Friedländer conditions could theoretically yield highly substituted quinoline derivatives.
Another key reaction is the formation of Schiff bases or imines. The primary amino group can react with external aldehydes or ketones. However, the intramolecular arrangement of the amino and ketone groups allows for cyclization reactions. For instance, condensation reactions with compounds like nitriles or amides can lead to the formation of fused heterocyclic systems. The reaction of 2-aminoaryl ketones with cyanamides, for example, is a known method for synthesizing 2-aminoquinazolines. nih.gov
The ketone can also undergo typical carbonyl reactions such as reduction to a secondary alcohol using reducing agents like sodium borohydride, or reductive amination.
Table 1: Potential Reactions of the Ketone Moiety
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Friedländer Annulation | Ketone/Ester with α-methylene group, Acid or Base catalyst | Substituted Quinoline |
| Quinazoline Synthesis | Cyanamides, Acid catalyst | 2-Aminoquinazoline derivative |
| Schiff Base Formation | Aldehyde or Ketone, Acid catalyst | Imine derivative |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
Reactivity of the Bromine Atom
The bromine atom attached to the phenyl ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is significantly enhanced by the presence of the para-disposed benzoyl group, which is strongly electron-withdrawing. This effect polarizes the aromatic ring, making the carbon atom attached to the bromine more electrophilic and susceptible to nucleophilic attack. semanticscholar.orgwikipedia.org
Nucleophilic aromatic substitution (SNAr) is a primary pathway for replacing the bromine atom. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of the electron-withdrawing ketone group para to the bromine is crucial for stabilizing this intermediate, thereby facilitating the reaction. semanticscholar.orgwikipedia.org
A wide range of nucleophiles can displace the bromide, including:
Amines: Reaction with primary or secondary amines (R-NH₂ or R₂NH) would yield the corresponding N-aryl amine derivatives.
Alkoxides: Treatment with alkoxides (e.g., sodium methoxide, NaOMe) or phenoxides would lead to the formation of aryl ethers.
Thiolates: Reaction with thiolates (R-SNa) would produce aryl thioethers.
These transformations are typically carried out in polar, aprotic solvents at elevated temperatures.
Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Product Type |
|---|---|
| Ammonia (NH₃) | Primary Aryl Amine |
| Primary/Secondary Amines (RNH₂/R₂NH) | Secondary/Tertiary Aryl Amine |
| Hydroxide (B78521) (OH⁻) | Phenol |
| Alkoxides (RO⁻) | Aryl Ether |
| Thiolates (RS⁻) | Aryl Thioether |
The carbon-bromine bond is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming a new C-C bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups, making it suitable for complex molecules like this compound. Coupling with an arylboronic acid (Ar'-B(OH)₂) would yield a biaryl derivative.
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com This reaction provides a direct method for vinylation of the aromatic ring.
Another important transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that couples the aryl bromide with an amine. This method is often more general and proceeds under milder conditions than the traditional Ullmann condensation for forming C-N bonds.
Table 3: Common Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |
| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (vinyl) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Phosphine ligand, Base | C-N |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |
Intramolecular Cyclization and Ring-Forming Reactions
The specific arrangement of the amino, carboxylic acid, and benzoyl moieties in this compound makes it an ideal precursor for various intramolecular cyclization reactions to form polycyclic heterocyclic systems.
A prominent cyclization pathway involves the reaction between the 2-amino group and the 3-benzoyl group, often leading to acridone (B373769) structures. This can be achieved via an intramolecular Ullmann condensation . wikipedia.org This reaction typically involves copper catalysis to form a C-N bond between the aniline (B41778) nitrogen and the bromo-substituted ring, followed by cyclization and dehydration driven by a strong acid (like polyphosphoric acid or sulfuric acid) to yield a substituted acridone. nih.gov
Furthermore, the anthranilic acid core is a classic starting material for the synthesis of quinazolinones . researchgate.net For example, reaction with a one-carbon synthon like formamide (B127407) or an orthoester can lead to intramolecular cyclization between the amino group and the carboxylic acid, forming a quinazolin-4-one ring system. researchgate.net Subsequent reactions could then involve the other functional groups. For instance, a reaction between the amino group and the carboxylic acid with a suitable reagent could form a benzoxazinone (B8607429) intermediate, which can then react with an amine to yield a quinazolinone. researchgate.net More complex, tricyclic quinazolinones can also be synthesized through intramolecular cyclization pathways. nih.gov
Given that this compound is a known metabolite of the anti-inflammatory drug Bromfenac (B1205295), an indolinone derivative, it points to a biologically relevant intramolecular cyclization pathway. The formation of Bromfenac from a related precursor, 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetic acid, involves an intramolecular nucleophilic attack of the amine onto the ester carbonyl, followed by cyclization. While the starting material in this article is slightly different, it highlights the propensity of this structural framework to undergo ring-closing reactions.
Table 4: Potential Intramolecular Cyclization Products
| Reaction Type | Key Functional Groups Involved | Resulting Heterocycle |
|---|---|---|
| Ullmann Condensation/Acridone Synthesis | Amino group, Benzoyl group, Bromine atom | Substituted Acridone |
| Quinazolinone Synthesis | Amino group, Carboxylic acid | Quinazolin-4-one derivative |
| Indolinone-type Cyclization (by analogy) | Amino group, Carboxylic acid (potentially modified) | Fused lactam systems |
Derivatives and Analogues of 2 Amino 3 4 Bromobenzoyl Benzoic Acid
Synthesis of Novel Structural Analogues
The synthesis of structural analogues of 2-Amino-3-(4-bromobenzoyl)benzoic acid involves targeted modifications at its three main components: the benzoic acid ring, the bromobenzoyl ring, and the functional groups.
The benzoic acid portion of the molecule, substituted with amino, carboxyl, and benzoyl groups, is amenable to electrophilic aromatic substitution. The directing effects of the existing substituents will influence the position of new incoming groups. Potential modifications include the introduction of additional halogen atoms (e.g., bromine or chlorine) or the incorporation of alkyl or nitro groups. The specific reaction conditions, such as the choice of catalyst and solvent, would be critical in controlling the regioselectivity of these substitutions.
The bromobenzoyl ring offers a key site for structural variation, primarily centered on the bromo-substituent. This bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki or Stille coupling could introduce new alkyl or aryl groups, while Buchwald-Hartwig amination could form new carbon-nitrogen bonds. Alternatively, analogues can be synthesized from the outset by employing differently substituted benzoyl chlorides in a Friedel-Crafts acylation reaction with an appropriate 2-aminobenzoic acid derivative. wum.edu.pl
The amino and carboxyl groups are the most readily modifiable sites on the this compound scaffold.
Carboxyl Group Modifications: The carboxylic acid can be converted into a variety of derivatives. Esterification with different alcohols yields the corresponding esters, ijcmas.com while reaction with primary or secondary amines in the presence of a coupling agent produces amides. researchgate.netresearchgate.net
Amino Group Modifications: The primary amino group can undergo acylation with acid chlorides or anhydrides to form N-acyl derivatives. researchgate.net Reaction with sulfonyl chlorides yields sulfonamides. Furthermore, the amino group can be diazotized using nitrous acid to form a diazonium salt, which is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -I) or used in azo-coupling reactions. nih.gov
Table 1: Examples of Synthetic Modifications for Analogue Preparation
| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Benzoic Acid Ring | Electrophilic Halogenation | Br₂ / FeBr₃ | Additional Bromo-substituent |
| Bromobenzoyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituent (replaces Br) |
| Carboxyl Group | Esterification | Alcohol (e.g., Methanol), Acid catalyst | Methyl Ester (-COOCH₃) |
| Carboxyl Group | Amidation | Amine, Coupling Agent (e.g., DCC) | Amide (-CONHR) |
| Amino Group | Acylation | Acyl Chloride (e.g., Acetyl chloride) | Acetamide (-NHCOCH₃) |
| Amino Group | Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Tosylamide (-NHTs) |
Preparation of Heterocyclic Derivatives
The ortho-positioning of the amino group and the benzoyl moiety in this compound and its derivatives makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The amino and carboxyl groups can participate in cyclization reactions with appropriate reagents to form new rings.
Quinazolinones: A common and significant class of derivatives are quinazolinones. These can be synthesized by reacting the parent compound with reagents that provide a single carbon atom, such as orthoesters, aldehydes, or formamide (B127407). nih.govresearchgate.netorganic-chemistry.orgnih.gov The reaction typically proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization onto the carboxyl group (or its derivative) followed by dehydration. researchgate.net
Acridones: Under certain conditions, intramolecular cyclization can occur between the amino group and the carbonyl carbon of the adjacent benzoyl group, leading to the formation of acridone (B373769) derivatives. rsc.org This type of condensation reaction provides a direct route to polycyclic aromatic alkaloids.
Benzodiazepines and Other Heterocycles: The 2-aminobenzophenone scaffold is a well-established precursor for the synthesis of 1,4-benzodiazepines. wum.edu.plcore.ac.uk By modifying the carboxyl group first, the resulting intermediate can be made to undergo cyclization reactions to form these seven-membered rings. Additionally, multi-step reaction sequences can be designed to synthesize other heterocyclic systems like thiazoles or oxazines, often by first reacting the amino group with a bifunctional reagent like chloroacetyl chloride and then inducing cyclization with a second reagent such as thiourea. ijcmas.comrdd.edu.iq
Table 2: Synthesis of Heterocyclic Derivatives
| Target Heterocycle | Key Reagents | General Method |
|---|---|---|
| Quinazolinone | Formamide, Aldehydes, Orthoesters | Condensation and intramolecular cyclization |
| Acridone | Strong base (e.g., NaH) | Intramolecular nucleophilic attack and cyclization |
| 1,4-Benzodiazepine | Glycine derivatives | Multi-step synthesis involving amidation and cyclization |
| Thiazole | Chloroacetyl chloride, Thiourea | N-alkylation followed by cyclocondensation |
Mechanistic Insights into Derivative Formation
The formation of derivatives from this compound is governed by well-established reaction mechanisms in organic chemistry.
Heterocycle Formation: The synthesis of quinazolinones from 2-aminobenzamides (a derivative where the carboxyl group is an amide) and an aldehyde is proposed to begin with the formation of an imine. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, leading to a dihydroquinazolinone intermediate, which is then oxidized to the final quinazolinone product. researchgate.net
Intramolecular Cyclization: The formation of acridones from 2-aminobenzophenone precursors involves the deprotonation of the amino group (or an acetamido group) to form a potent nucleophile. This nucleophile then attacks the carbonyl carbon of the benzoyl group in an intramolecular fashion, leading to a cyclized intermediate that subsequently eliminates a leaving group (such as a methoxide ion if a methoxy-substituted benzophenone (B1666685) is used) to form the acridone ring system. rsc.org
Diazotization: The reaction of the primary amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) proceeds via the formation of a nitrosonium ion (NO⁺). The amino group acts as a nucleophile, attacking the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable diazonium salt is formed. acs.org
Friedel-Crafts Acylation: The synthesis of the parent compound itself likely involves a Friedel-Crafts acylation, where an N-protected 2-aminobenzoic acid is acylated with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst. wum.edu.plresearchgate.net The mechanism involves the formation of a highly electrophilic acylium ion from the acid chloride and Lewis acid, which is then attacked by the electron-rich aromatic ring.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.
The proton NMR (¹H NMR) spectrum of 2-Amino-3-(4-bromobenzoyl)benzoic acid is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region of the spectrum would be particularly complex, showing signals for the protons on both the aminobenzoic acid and the bromobenzoyl rings.
The protons of the aminobenzoic acid moiety are expected to appear as a set of coupled multiplets. The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and benzoyl groups. The amino group protons themselves would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The protons on the 4-bromobenzoyl ring would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The electronegativity of the bromine atom and the carbonyl group will influence the chemical shifts of these protons. The proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | >10.0 | br s | N/A |
| Aromatic H (Aminobenzoic acid ring) | 6.5 - 8.0 | m | ~7-9 |
| Aromatic H (Bromobenzoyl ring, ortho to C=O) | ~7.7 | d | ~8-9 |
| Aromatic H (Bromobenzoyl ring, meta to C=O) | ~7.6 | d | ~8-9 |
| -NH₂ | Variable | br s | N/A |
Predicted data based on analysis of similar compounds.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the carboxylic acid carbon.
The carbon of the carboxylic acid group (-COOH) and the ketone carbonyl carbon (C=O) are expected to resonate at the most downfield chemical shifts, typically in the range of 165-200 ppm. The aromatic carbons will appear in the approximate range of 110-150 ppm. The carbon atoms attached to the bromine and nitrogen atoms will have their chemical shifts significantly influenced by these heteroatoms. The carbon attached to the bromine (C-Br) will be shifted to a higher field compared to the other aromatic carbons due to the heavy atom effect, while the carbon attached to the amino group (C-NH₂) will be shifted downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | 190 - 200 |
| -COOH | 165 - 175 |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-H and C-C | 115 - 140 |
| Aromatic C-Br | 120 - 130 |
| Aromatic C-CO | 135 - 145 |
Predicted data based on analysis of similar compounds.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would be instrumental in assigning the protons on the two aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. An HMQC or HSQC spectrum would allow for the direct assignment of each protonated aromatic carbon by correlating its proton signal to its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. For instance, correlations would be expected between the protons on the aminobenzoic acid ring and the carbonyl carbon of the benzoyl group, confirming their connectivity.
Deuterium (B1214612) exchange is a simple yet effective NMR experiment used to identify labile protons, such as those in -OH, -NH₂, and -COOH groups. openochem.org The experiment involves acquiring a ¹H NMR spectrum, adding a few drops of deuterium oxide (D₂O) to the NMR tube, and then re-acquiring the spectrum. youtube.comyoutube.com
For this compound, the protons of the carboxylic acid (-COOH) and the amino (-NH₂) groups are acidic and will readily exchange with deuterium from D₂O. openochem.org This exchange leads to the disappearance of their corresponding signals in the ¹H NMR spectrum. openochem.org This observation would definitively confirm the assignment of these labile proton signals.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.
The IR spectrum of this compound would show a number of characteristic absorption bands corresponding to its various functional groups.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid. This broadness is a result of hydrogen bonding.
N-H Stretch: The amino group (-NH₂) will typically show two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The C=O stretch of the ketone is expected around 1650-1680 cm⁻¹, while the C=O stretch of the carboxylic acid will appear at a higher frequency, typically in the range of 1680-1710 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range.
C-Br Stretch: A weak absorption band in the far-infrared region, typically between 500 and 600 cm⁻¹, can be attributed to the C-Br stretching vibration.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 |
| Ketone | C=O Stretch | 1650 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1360 |
| Bromoalkane | C-Br Stretch | 500 - 600 |
Predicted data based on analysis of similar compounds such as aminobenzoic acids. researchgate.net
Hydrogen Bonding Analysis
The molecular structure of this compound, featuring an amino group (-NH2), a carboxylic acid group (-COOH), and a carbonyl group (C=O), presents multiple sites for both intramolecular and intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor. The carbonyl oxygen and the bromine atom can also participate as hydrogen bond acceptors.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. The chemical formula for this compound is C14H10BrNO3. lgcstandards.com The presence of bromine is a key isotopic signature, as it has two major isotopes, 79Br and 81Br, in nearly equal abundance, leading to a characteristic M and M+2 isotopic pattern in the mass spectrum.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Ion Species | Molecular Formula | Calculated m/z ([M+H]⁺) |
| Isotope with ⁷⁹Br | C₁₄H₁₁⁷⁹BrNO₃⁺ | 319.9917 |
| Isotope with ⁸¹Br | C₁₄H₁₁⁸¹BrNO₃⁺ | 321.9896 |
This data is theoretical and serves as a reference for expected HRMS results.
Fragmentation Pattern Analysis
In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected and fragmented to produce a characteristic pattern of fragment ions. This fragmentation pattern provides valuable information about the molecule's structure. While specific experimental fragmentation data for this compound is not detailed in the available literature, a predicted fragmentation pattern can be inferred based on the functional groups present.
The fragmentation of the parent drug, Bromfenac (B1205295), has been studied and shows characteristic losses. nih.gov For this compound, fragmentation would likely be initiated by the loss of small neutral molecules such as water (H₂O) from the carboxylic acid group, or carbon monoxide (CO). The bond between the two aromatic rings is also a likely point of cleavage. The presence of the bromine atom would be evident in the isotopic pattern of the fragment ions containing it.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment Ion (m/z) | Possible Neutral Loss | Structural Assignment |
| [M - H₂O]⁺ | Loss of water | Ion resulting from dehydration of the carboxylic acid. |
| [M - COOH]⁺ | Loss of the carboxyl group | Ion corresponding to the main benzophenone (B1666685) structure. |
| [C₇H₄BrO]⁺ | Cleavage of the benzoyl group | Ion of the 4-bromobenzoyl moiety. |
| [C₇H₆NO₂]⁺ | Cleavage of the amino-benzoic acid moiety | Ion of the 2-aminobenzoic acid portion. |
This table represents a predictive analysis based on general fragmentation rules for similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be influenced by the electronic systems of the two aromatic rings and the various functional groups.
While specific experimental UV-Vis data for this compound is not widely published, the spectra of similar compounds, such as benzoic acid and aminobenzoic acids, can provide an estimation. Benzoic acid typically exhibits absorption maxima around 230 nm and 270-280 nm. rsc.org The presence of the amino group and the bromobenzoyl substituent in this compound would be expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents. For example, 3-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com
Table 3: Estimated UV-Vis Absorption Maxima for this compound
| Estimated λmax (nm) | Associated Electronic Transition |
| ~230-250 | π → π* transition in the benzoyl system |
| ~280-320 | π → π* transition in the aminobenzoic acid system and n → π* transitions |
This data is an estimation based on the analysis of structurally related compounds.
Crystallographic Studies and Solid State Analysis
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular structure and supramolecular assembly of 2-Amino-3-(4-bromobenzoyl)benzoic acid.
Molecular Conformation and Geometry
A single-crystal XRD study would reveal the exact conformation of the this compound molecule in the solid state. Key parameters that would be determined include:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C=O, C-Br) and bond angles would be tabulated. These values can be compared to standard values to identify any strain or unusual electronic effects within the molecule.
A hypothetical data table for key geometric parameters is presented below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | Data not available |
| C=O (benzoyl) | Data not available |
| C=O (carboxyl) | Data not available |
| C-N | Data not available |
| Bond Angles (°) | |
| O=C-C (benzoyl) | Data not available |
| C-C-C (inter-ring) | Data not available |
| Dihedral Angles (°) | |
| Phenyl-C(O)-Phenyl | Data not available |
Intermolecular Interactions and Crystal Packing Motifs
Beyond the individual molecule, SC-XRD elucidates how molecules pack together in the crystal lattice. This analysis would identify all significant non-covalent interactions, such as:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules would be characterized by measuring the centroid-to-centroid distances and the slip angles between the rings.
Halogen Bonding: The bromine atom could participate in halogen bonds (Br···O or Br···N interactions), which are significant directional interactions that can influence crystal packing.
Common packing motifs like herringbone or lamellar structures would be identified and described based on the arrangement of the molecules.
Hydrogen Bonding Networks
Hydrogen bonds are among the strongest and most directional intermolecular forces, playing a crucial role in determining the crystal architecture. A crystallographic study would precisely map the hydrogen bonding network. In the case of this compound, potential hydrogen bonds include:
Carboxylic Acid Dimers: A common motif where two carboxylic acid groups form a robust dimer via O-H···O hydrogen bonds.
Amine-Carbonyl/Carboxyl Interactions: The amino group (-NH₂) can act as a hydrogen bond donor to the oxygen atoms of the benzoyl carbonyl or the carboxylic acid of neighboring molecules (N-H···O).
Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the amino group and the adjacent benzoyl carbonyl (N-H···O=C) would be assessed, which could influence the molecule's conformation.
A table summarizing the potential hydrogen bonds is shown below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |
| O-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |
| N-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |
Polymorphism and Solvate Formation
The ability of this compound to exist in different crystalline forms (polymorphs) or to incorporate solvent molecules into its crystal structure (solvates) would be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates). The discovery of multiple forms would be significant, as different polymorphs can have distinct physical properties. To date, no studies on the polymorphism of this compound have been reported.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a key analytical technique for the characterization of bulk crystalline materials. A PXRD pattern serves as a "fingerprint" for a specific crystalline phase. For this compound, a reference PXRD pattern would be generated from a confirmed pure crystalline sample. This pattern is characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the lattice spacings in the crystal.
The experimental PXRD pattern would be essential for:
Routine identification and quality control of the bulk material.
Detecting the presence of different polymorphic forms or impurities.
Monitoring solid-state transformations.
A hypothetical PXRD peak list is provided below.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Thermal Analysis (e.g., DSC, TGA) for Solid-State Behavior
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC): A DSC analysis would reveal key thermal events. By heating a sample of this compound, one could identify its melting point (as an endothermic peak), any polymorphic transitions (which can be endothermic or exothermic), and crystallization events. The enthalpy of fusion could also be determined from the melting peak.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis would determine the thermal stability of the compound and the temperature at which it begins to decompose. If the material were a hydrate (B1144303) or solvate, TGA would show a mass loss step corresponding to the loss of water or solvent before the decomposition of the compound itself.
A summary of expected thermal analysis data is presented in the table below.
| Technique | Observation | Temperature (°C) | Enthalpy (J/g) | Mass Loss (%) |
| DSC | Melting Point | Data not available | Data not available | N/A |
| TGA | Onset of Decomposition | Data not available | N/A | Data not available |
Computational and Theoretical Chemistry of 2 Amino 3 4 Bromobenzoyl Benzoic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for predicting molecular characteristics without the need for empirical parameters, relying instead on the principles of quantum mechanics.
For a molecule like 2-Amino-3-(4-bromobenzoyl)benzoic acid, DFT, particularly with hybrid functionals such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), is a common and effective choice. This approach balances computational cost with accuracy for predicting geometries, electronic properties, and vibrational frequencies.
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization. Starting from an initial guessed structure, the calculation iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule.
The process continues until a stationary point on the potential energy surface is found, where the net forces on all atoms are close to zero. To ensure that this optimized structure corresponds to a true energy minimum rather than a transition state, a frequency calculation is subsequently performed. The absence of any imaginary frequencies confirms that the structure is a stable conformer. The resulting optimized geometry provides key structural parameters.
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar organic molecules, as specific published data for this compound is not available.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-N Bond Length | Bond between the amino group nitrogen and the benzoic acid ring | ~1.37 Å |
| C=O (Ketone) Bond Length | Carbonyl bond of the bromobenzoyl group | ~1.22 Å |
| C=O (Acid) Bond Length | Carbonyl bond of the carboxylic acid group | ~1.21 Å |
| O-H Bond Length | Hydroxyl bond of the carboxylic acid group | ~0.97 Å |
| C-Br Bond Length | Bond between the bromine atom and the phenyl ring | ~1.90 Å |
| Dihedral Angle (Ring-Ring) | Torsion angle between the benzoic acid ring and the bromophenyl ring | ~50-60° |
Understanding the electronic structure is crucial for predicting a molecule's reactivity and kinetic stability. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis : The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For similar bromo-substituted benzoic acids, HOMO-LUMO gaps calculated using DFT have been reported in the range of 4-5 eV, indicating moderate reactivity. opulentpharma.com The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized primarily on the amino-substituted benzoic acid ring, while the LUMO would likely be centered on the electron-withdrawing bromobenzoyl moiety.
Molecular Electrostatic Potential (MEP) : The MEP is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the MEP would show strong negative potentials around the carbonyl oxygen atoms and the amino group, identifying them as sites for hydrogen bonding and electrophilic interactions. Positive potentials would be expected around the amino and carboxylic acid hydrogen atoms.
Table 2: Predicted Electronic Properties of this compound (Illustrative) This table contains hypothetical data based on typical DFT calculation results for analogous compounds.
| Property | Description | Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.4 eV |
| Dipole Moment | Measure of the molecule's overall polarity | ~ 3.5 D |
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined.
These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This correlation helps in the definitive assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups (e.g., N-H stretch, C=O stretch, C-Br stretch). For related aminobenzoic acids, such computational analyses have been instrumental in providing a complete vibrational assignment. opulentpharma.com
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations could be employed to study its behavior in a solvent (e.g., water or an organic solvent) to understand solute-solvent interactions, diffusion rates, and conformational flexibility in a condensed phase. Such simulations provide insights into how the molecule interacts with its environment, which is crucial for understanding its behavior in biological systems. Coarse-grained MD simulations are a particularly useful variant for modeling larger systems, such as the interaction of drug molecules with lipid membranes or polymers. bldpharm.com
Conformational Analysis
This compound possesses several rotatable single bonds, particularly the bond connecting the two aromatic rings and the bonds associated with the carboxylic acid and amino groups. This allows the molecule to exist in various spatial arrangements or conformations.
Conformational analysis aims to identify the different stable conformers and determine their relative energies. This can be done by systematically rotating the dihedral angles of the key bonds and performing energy calculations for each resulting structure. The results can be plotted on a potential energy surface to visualize the energy landscape, identifying low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such studies are vital as the biological activity of a molecule can be highly dependent on its specific conformation. Quantum mechanical methods are often favored for accurately predicting the conformational propensities of non-coded amino acids and their derivatives. nih.gov
Reaction Mechanism Studies using Computational Methods
Computational methods are invaluable for elucidating the pathways of chemical reactions. For this compound, this could involve studying its metabolism or its interaction with a biological target.
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. DFT calculations can be used to model the electronic changes throughout the reaction, providing a detailed step-by-step understanding of bond-breaking and bond-forming processes. This approach can, for example, predict which sites on the molecule are most likely to undergo metabolic transformation.
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties for this compound involves the use of sophisticated computational models. These models calculate the electronic structure and energy of the molecule, which in turn allows for the simulation of its various spectra. Methodologies like DFT, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and calculate vibrational frequencies (IR). The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for the prediction of NMR chemical shifts. For the electronic absorption spectra (UV-Vis), TD-DFT calculations are employed.
It is important to note that while direct computational studies specifically detailing the predicted spectroscopic data for this compound are not widely available in the public domain, the methodologies for such predictions are well-established. Studies on structurally similar compounds, such as 2-amino-5-bromobenzoic acid and 2-amino-3-methylbenzoic acid, have demonstrated the utility and accuracy of these theoretical approaches in predicting spectroscopic properties. These studies show a good correlation between calculated and experimental data, underpinning the validity of using computational chemistry for these purposes.
Theoretically predicted NMR chemical shifts are invaluable for assigning the signals in an experimental spectrum to specific atoms within the molecule. The GIAO method is a robust technique for calculating these shifts. The predicted values are typically reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on published research for this specific molecule.)
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic Protons | 6.5 - 8.2 |
| Amine (-NH₂) | 4.5 - 5.5 |
| Carboxyl (-COOH) | 10.0 - 12.0 |
| ¹³C NMR | |
| Aromatic Carbons | 110 - 150 |
| Carbonyl (=C=O) | 190 - 200 |
| Carboxyl (-COOH) | 165 - 175 |
This table is for illustrative purposes only.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. These predictions help in the assignment of specific vibrational modes, such as stretching and bending of bonds.
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on published research for this specific molecule.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3200 - 3500 |
| N-H Stretch (Amine) | 3300 - 3500 |
| C=O Stretch (Ketone) | 1650 - 1680 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
This table is for illustrative purposes only.
TD-DFT calculations are used to predict the electronic transitions of a molecule, which are observed as absorption bands in a UV-Vis spectrum. These predictions provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption.
Table 3: Hypothetical Predicted UV-Vis Absorption Maxima for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on published research for this specific molecule.)
| Electronic Transition | Predicted λmax (nm) |
| π → π | 250 - 280 |
| n → π | 320 - 360 |
This table is for illustrative purposes only.
Role in Impurity Profiling and Metabolite Studies Chemical Perspective
Identification as a Key Synthetic Intermediate
2-Amino-3-(4-bromobenzoyl)benzoic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its bifunctional nature, containing both an amino and a carboxylic acid group, allows for a range of chemical transformations. These functional groups are key to building more complex molecular architectures.
The structure of this benzoic acid derivative is related to 2-aminobenzophenones, which are crucial precursors in the synthesis of numerous heterocyclic systems, including 1,4-benzodiazepines, quinolines, and acridones. wum.edu.pl The presence of the bromine atom also offers a site for further functionalization, for instance, through cross-coupling reactions, enhancing its versatility as a building block in medicinal and materials chemistry. cymitquimica.comcnr.it Its potential applications lie in the development of pharmaceuticals where the specific arrangement of its functional groups can be exploited to construct targeted molecular frameworks. cymitquimica.com
Chemical Identification of this compound
| Identifier | Value |
|---|---|
| CAS Number | 241496-82-2 pharmaffiliates.comlgcstandards.com |
| Molecular Formula | C14H10BrNO3 pharmaffiliates.comlgcstandards.com |
| Molecular Weight | 320.14 g/mol pharmaffiliates.com |
| InChI | InChI=1S/C14H10BrNO3/c15-9-6-4-8(5-7-9)13(17)10-2-1-3-11(12(10)16)14(18)19/h1-7H,16H2,(H,18,19) lgcstandards.com |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)Br)N)C(=O)O lgcstandards.com |
Formation as an Impurity in Related Chemical Syntheses
In the context of pharmaceutical manufacturing, this compound is recognized as a process-related impurity, particularly in the synthesis of Bromfenac (B1205295) Sodium. pharmaffiliates.com Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, intermediates, side reactions, or degradation of the final product.
The formation of this compound as an impurity could occur through several pathways:
Incomplete Reaction: It may be an unreacted starting material or a key intermediate that persists in the final product if the subsequent reaction step to form the API is incomplete.
Side Reactions: Alternative reaction pathways during the synthesis can lead to the formation of this benzoic acid derivative.
Degradation: The API or other intermediates might degrade under the reaction or purification conditions (e.g., pH, temperature) to yield this compound.
The control and monitoring of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory guidelines necessitate the identification, characterization, and quantification of impurities above certain thresholds. veeprho.com
Context of this compound as an Impurity
| Parent Compound | Impurity Relationship | Potential Origin |
|---|---|---|
| Bromfenac Sodium | Metabolite, In-House Impurity pharmaffiliates.comcymitquimica.com | Synthetic precursor, degradation product |
Metabolite Identification and Characterization (Excluding Biological Effects)
From a chemical analysis perspective, this compound is identified as a metabolite of Bromfenac. cymitquimica.com The process of metabolism involves the chemical modification of a drug by the body. Identifying and characterizing these metabolites is a crucial aspect of drug development.
The characterization of this metabolite involves its isolation from biological matrices and the elucidation of its structure using various analytical techniques. These methods confirm its identity by comparing its properties to a synthesized reference standard.
Common analytical techniques for characterization include:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the arrangement of atoms within the molecule, confirming the connectivity and structure.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the amino, carbonyl, and carboxylic acid groups.
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the metabolite from the parent drug and other metabolites. nih.govnih.gov
The synthesis of this compound as a reference standard is essential for its accurate identification and quantification in metabolic studies. synzeal.com
Chemical Degradation Pathways and Stability from a Synthetic Viewpoint
The stability of this compound is a key consideration from a synthetic and pharmaceutical standpoint. Its structure suggests potential susceptibility to degradation under certain conditions, which is relevant for its storage as a chemical intermediate and its potential to form as a degradant in a drug product.
Forced degradation studies on related compounds, such as Bromazepam, show that the benzophenone (B1666685) moiety can be susceptible to hydrolysis. For instance, Bromazepam degrades under acidic and alkaline conditions to form 2-(2-amino-5-bromobenzoyl) pyridine, indicating the cleavage of the diazepine ring. nih.gov Analogously, the benzoic acid part of this compound could undergo reactions typical of benzoic acids and anilines.
Potential degradation pathways from a chemical perspective include:
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.
Decarboxylation: Under high heat, the carboxylic acid group may be lost as carbon dioxide, although this typically requires harsh conditions.
Photodegradation: Aromatic compounds, particularly those with amino and carbonyl groups, can be sensitive to light, leading to complex degradation pathways.
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, similar to what is observed in related benzophenone-containing pharmaceuticals. nih.gov
Understanding these degradation pathways is crucial for defining appropriate storage conditions for the chemical and for developing stable pharmaceutical formulations of drugs where it might be present as an impurity. researchgate.netresearchgate.net
Summary of Potential Chemical Degradation
| Condition | Potential Reaction | Possible Outcome |
|---|---|---|
| Acidic/Alkaline Hydrolysis | Generally stable, but extremes may affect functional groups | Cleavage or modification of substituents |
| Oxidative Stress (e.g., H2O2) | Oxidation of the aniline (B41778) amino group | Formation of nitroso, nitro, or polymeric impurities |
| Thermal Stress | Decarboxylation | Loss of CO2 to form 2-amino-4'-bromobenzophenone |
| Photolytic Stress | Photochemical reactions | Complex mixture of degradation products |
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as a primary technique for the analysis of 2-Amino-3-(4-bromobenzoyl)benzoic acid. Method development for this non-volatile, polar compound often involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation from its parent drug, Bromfenac (B1205295), and other related impurities.
Research Findings:
Several studies have focused on developing and validating RP-HPLC methods for Bromfenac and its related substances, which are directly applicable to the analysis of this compound. These methods commonly utilize a C18 column as the stationary phase due to its hydrophobicity, which is well-suited for retaining and separating aromatic compounds.
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Phosphate (B84403) buffers are frequently used to control the pH, which is a critical parameter influencing the retention and peak shape of the acidic analyte. nih.gov A pH of around 6.0 has been shown to be effective. nih.gov The organic modifier, commonly methanol (B129727) or acetonitrile, is adjusted to control the elution strength. nih.govnih.gov Gradient elution may be employed to ensure the separation of all potential impurities within a reasonable timeframe. mdpi.com
Detection is most commonly performed using a UV detector, with wavelengths around 265-268 nm being optimal for detecting the benzophenone (B1666685) chromophore present in the molecule. nih.govmdpi.com Validation of these methods in accordance with International Conference on Harmonisation (ICH) guidelines has demonstrated good linearity, precision, accuracy, and robustness, making them suitable for routine quality control. nih.gov
Interactive Data Table: HPLC Method Parameters for Analysis of Bromfenac and its Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Instrument | Shimadzu UFLC with PDA Detector nih.gov | Waters 2487 series Liquid Chromatograph nih.gov |
| Column | Phenomenex Luna C18 (250x4.6 mm, 5µm) nih.gov | Waters Symmetry C8 (150x4.6 mm, 3.5µm) nih.gov |
| Mobile Phase | Methanol: 0.01M Ammonium (B1175870) Dihydrogen Ortho Phosphate Buffer (60:40 v/v), pH 6.0 nih.gov | Mobile Phase A: Phosphate buffer (pH 3.2), Acetonitrile, Methanol (80:10:10 v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | 268 nm (PDA) nih.gov | Not Specified |
| Retention Time | 3.63 min (for Bromfenac Sodium) nih.gov | 5.973 min (for Bromfenac sodium sesquihydrate) nih.gov |
| Linearity Range | 6-36 µg/mL (for Bromfenac Sodium) nih.gov | 25% to 150% of specification level nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, this compound is a non-volatile compound due to the presence of polar carboxylic acid and amino functional groups. Therefore, a crucial prerequisite for its analysis by GC-MS is a derivatization step to increase its volatility and thermal stability. sigmaaldrich.com
Derivatization:
The primary goal of derivatization is to replace the active hydrogens on the polar functional groups with nonpolar moieties. sigmaaldrich.com For a molecule containing both a carboxylic acid and an amino group, a two-step derivatization or the use of a potent silylating agent is typically required. nih.gov
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the acidic and amino protons into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comusherbrooke.ca MTBSTFA derivatives are often more stable and less sensitive to moisture. sigmaaldrich.com
Alkylation/Acylation: A two-step process can be employed, starting with esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino group with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov
Proposed GC-MS Method:
Following derivatization, the resulting volatile derivative of this compound can be analyzed using a standard GC-MS system. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), would be suitable for separation. The mass spectrometer, operating in electron ionization (EI) mode, would provide a characteristic fragmentation pattern, allowing for unequivocal identification and quantification.
Data Table: Proposed GC-MS Parameters for Derivatized this compound
| Parameter | Proposed Condition |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness 5% phenyl-methylpolysiloxane |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 100°C, ramp at 10-15°C/min to 300°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-600 |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species like this compound. Its advantages include short analysis times, low consumption of reagents and samples, and high resolving power. oup.comhoriba.com Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used mode of CE for the analysis of small ions.
Method Development:
For the separation of an amphiprotic molecule like this compound, which possesses both an acidic carboxylic group and a basic amino group, the pH of the background electrolyte (BGE) is a critical parameter. The pH will determine the net charge of the analyte and thus its electrophoretic mobility.
A common approach for analyzing amino acids and carboxylic acids involves using a borate (B1201080) or phosphate buffer. nih.govnih.gov To analyze anionic species, a high pH buffer (e.g., pH 9.2-9.5) can be used to ensure the deprotonation of the carboxylic acid group. oup.compsu.edu The addition of an electro-osmotic flow (EOF) modifier, such as a quaternary ammonium salt (e.g., cetyltrimethylammonium bromide - CTAB), can be used to reverse the EOF, allowing for the faster analysis of anions. horiba.comnih.gov Detection can be achieved directly via UV absorbance, leveraging the compound's chromophore.
Data Table: Proposed Capillary Zone Electrophoresis (CZE) Parameters
| Parameter | Proposed Condition |
| Instrument | Capillary Electrophoresis system with UV detector |
| Capillary | Uncoated fused-silica capillary (e.g., 50 µm I.D., 50-60 cm total length) horiba.com |
| Background Electrolyte | 20-40 mM Borate buffer, pH 9.2-9.5 nih.govoup.com |
| EOF Modifier (optional) | 0.5 mM Cetyltrimethylammonium bromide (CTAB) nih.gov |
| Separation Voltage | 15-25 kV nih.gov |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | UV at 265 nm |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), provide the highest level of selectivity and sensitivity for the analysis of this compound, especially in complex matrices like biological fluids. LC-MS combines the powerful separation capabilities of HPLC with the definitive identification and quantification abilities of mass spectrometry.
LC-MS/MS Research Findings:
LC-MS/MS methods have been developed for the simultaneous quantification of various drugs and their metabolites. nih.govnih.gov These methods are highly sensitive, often reaching detection limits in the nanomolar range. nih.gov For this compound, an LC-MS/MS method would typically employ a reverse-phase UPLC or HPLC system for separation, similar to the HPLC methods described above. The eluent would then be introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source, which is ideal for ionizing polar molecules.
Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode would be used for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and then monitoring a specific product ion generated through collision-induced dissociation. This process provides exceptional selectivity and reduces matrix interference. The development of such an assay would be validated according to regulatory guidelines for bioanalytical methods. nih.gov
Data Table: Proposed LC-MS/MS Parameters
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.3-0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| MS Analyzer | Triple Quadrupole (QqQ) or Q-Trap |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Future Research Directions and Unexplored Avenues in Chemical Research
Development of Novel Synthetic Pathways
While established methods for the synthesis of 2-Amino-3-(4-bromobenzoyl)benzoic acid exist, future research could focus on developing more efficient, sustainable, and versatile synthetic routes. A known pathway involves the oxidative cleavage of an isatin (B1672199) derivative, specifically 7-(4-bromobenzoyl)indoline-2,3-dione.
This process typically involves two main steps:
Oxidative Cleavage: The precursor, 7-(4-bromobenzoyl)indoline-2,3-dione, is treated with an oxidizing agent in a basic solution. For instance, hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution can be used to cleave the indoline-2,3-dione ring. researchgate.net
Purification: The resulting crude this compound is then purified, commonly through recrystallization from a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) to achieve high purity. researchgate.net
Table 1: Example Synthetic Pathway for this compound
| Step | Precursor | Reagents | Conditions | Outcome | Yield |
|---|---|---|---|---|---|
| 1 | 7-(4-bromobenzoyl)indoline-2,3-dione | 5% Sodium Hydroxide, 30% Hydrogen Peroxide | 50-60°C, 1 hour | Crude this compound | ~77% researchgate.net |
| 2 | Crude Product | Ethanol or Ethyl Acetate | Heat to dissolve, cool to crystallize (0-5°C) | Purified Product | Not specified researchgate.net |
Exploration of Advanced Catalytic Applications (Excluding Industrial Scale)
The molecular architecture of this compound is well-suited for its use as a ligand in catalysis. The amino and carboxylic acid groups can act as bidentate chelating agents for a variety of metal centers. Future research could investigate the synthesis of novel metal complexes using this compound.
Potential catalytic applications to be explored include:
Cross-Coupling Reactions: Palladium, nickel, or copper complexes derived from this ligand could be evaluated for their catalytic activity in reactions such as Suzuki, Heck, or Sonogashira couplings. The electronic properties imparted by the bromobenzoyl group could modulate the reactivity and stability of the catalytic center.
Asymmetric Catalysis: By introducing a chiral center, either through modification of the ligand itself or by using chiral co-ligands, the resulting metal complexes could be tested as catalysts in asymmetric synthesis, aiming to produce enantiomerically enriched products.
Photoredox Catalysis: The aromatic and carbonyl moieties suggest that the compound or its derivatives could be investigated for activity as photosensitizers or ligands in photoredox catalytic cycles.
Research into Schiff base derivatives, formed by condensing the amino group with various aldehydes, would yield a new class of multidentate ligands, further expanding the potential for creating catalysts with unique steric and electronic properties. sharif.edumdpi.com
In-depth Mechanistic Studies of its Transformations
A significant unexplored area is the detailed mechanistic study of reactions involving this compound. Its multifunctional nature allows for several potential transformations, each with a mechanism worthy of investigation.
Key areas for mechanistic study include:
Intramolecular Cyclization: The molecule possesses the necessary functional groups (an amine nucleophile and carbonyl/carboxyl electrophiles) for intramolecular cyclization to form novel heterocyclic systems, such as acridones or quinazolinones. researchgate.net Future studies could use a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate the pathways of these cyclization reactions under different conditions (thermal, acidic, or basic).
Substitution and Functionalization: Mechanistic investigation into the substitution reactions at the aromatic rings, particularly the one bearing the bromine atom, would be valuable. Understanding the regioselectivity and kinetics of nucleophilic or electrophilic aromatic substitution would enable more controlled synthesis of complex derivatives.
Photochemical Transformations: The benzophenone (B1666685) moiety is a well-known chromophore. In-depth studies could explore the photochemical reactivity of the compound, investigating potential rearrangements, cyclizations, or fragmentation pathways upon exposure to UV light.
Design and Synthesis of Chemically Versatile Precursors
This compound is an ideal starting point for the synthesis of a diverse array of more complex molecules, serving as a versatile chemical precursor. sharif.edu
Future research could focus on leveraging its functional groups for targeted syntheses:
Heterocyclic Scaffolds: The ortho-amino-benzoyl arrangement is a classic precursor for various fused heterocycles. Reactions with appropriate reagents could yield derivatives of benzodiazepines, quinazolines, or acridines. For instance, reaction with phosgene (B1210022) or its equivalents could lead to isatoic anhydride (B1165640) derivatives, which are themselves versatile intermediates. researchgate.netnih.gov
Polymer Building Blocks: The presence of both an amino and a carboxylic acid group allows the molecule to act as a monomer (an AB-type monomer) for the synthesis of novel polyamides or other condensation polymers. The bulky, rigid bromobenzoyl group would be expected to impart unique thermal and mechanical properties to the resulting materials.
Modification via Cross-Coupling: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, alkyne groups), enabling the creation of a library of derivatives from a single, advanced intermediate. bldpharm.com
Advanced Spectroscopic and Computational Integration
A comprehensive understanding of the structure-property relationships of this compound requires an integrated approach combining advanced spectroscopic techniques with high-level computational methods. While basic characterization data is available, a deeper analysis remains an open avenue for research.
A synergistic approach would involve:
Spectroscopic Characterization: Detailed analysis using 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy to fully assign all signals and understand the electronic transitions. sharif.edutandfonline.com
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to complement experimental data. researchgate.net These calculations can predict molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties. worldscientific.com Discrepancies between experimental and calculated values can often reveal subtle structural or electronic effects.
Table 2: Potential Parameters for Computational Study
| Parameter | Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G) | Predicts bond lengths, angles, and conformation in the ground state. worldscientific.com |
| Vibrational Frequencies | DFT | Correlates with experimental FT-IR and Raman spectra for accurate peak assignment. tandfonline.com |
| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Aids in the assignment of experimental ¹H and ¹³C NMR spectra. mdpi.com |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT/TD-DFT | Provides insight into chemical reactivity, electronic transitions, and potential as an electronic material. researchgate.netsharif.edu |
| Molecular Electrostatic Potential (MEP) | DFT | Maps electrophilic and nucleophilic sites, predicting regions of intermolecular interaction. tandfonline.com |
This integrated strategy would provide a holistic understanding of the molecule's fundamental properties, which is essential for guiding its application in the future research directions outlined above.
Q & A
Q. What are the recommended synthetic routes for 2-amino-3-(4-bromobenzoyl)benzoic acid, and how can reaction yields be optimized?
The compound can be synthesized via bromination of indolin-2-one derivatives followed by hydrolysis. For example, 7-(4-bromobenzoyl)indolin-2-one (CAS 91713-91-6) is reacted with copper bromide in ethyl acetate under reflux (78–85°C), followed by recrystallization in methanol/water (4:1) to yield intermediates. Final hydrolysis and purification steps using ethanol yield the target compound . To optimize yields, control reaction temperature (70–80°C for hydrolysis) and use excess reagents (e.g., 5x molar CuBr₂).
Q. How is the purity of this compound validated in preclinical studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Impurity thresholds (<0.1% for major impurities) are established using reference standards (e.g., bromfenac sodium sesquihydrate, CAS 1694-64-0). Stability-indicating methods under accelerated conditions (60°C, 4 weeks) confirm degradation resistance .
Q. What analytical techniques differentiate this compound from its positional isomers (e.g., 2-amino-4-bromobenzoic acid)?
Nuclear magnetic resonance (NMR) spectroscopy distinguishes isomers via aromatic proton splitting patterns. For example, the 4-bromo substituent in the target compound causes distinct downfield shifts (δ 7.8–8.2 ppm) compared to meta-substituted analogs. Mass spectrometry (MS) further confirms molecular weight (334.16 g/mol) .
Advanced Research Questions
Q. How do alkyl aryl polyether alcohol polymers enhance the stability of aqueous formulations containing this compound?
Polymers like tyloxapol (0.02–0.15 w/v%) inhibit drug-precipitate interactions by forming micellar structures, stabilizing the compound at physiological pH (8.1–8.2). Experimental data show 92–93% remaining drug content after 4 weeks at 60°C when combined with polyethylene glycol monostearate (Table 2, ).
Q. What metabolic pathways are observed for this compound in vivo, and how do metabolites impact pharmacokinetic modeling?
Key metabolites include 4-bromobenzophenone (Phase I oxidation) and glucuronide conjugates (Phase II). Urinary excretion profiles in rodents show 60–70% unchanged drug, requiring adjusted compartmental models for bioavailability studies. LC-MS/MS quantifies metabolites at LOD = 0.1 ng/mL .
Q. How can researchers resolve contradictory stability data between lab-scale and industrial-scale formulations?
Contradictions arise from scaling effects (e.g., mixing efficiency, container interactions). Use quality-by-design (QbD) approaches:
- DoE (Design of Experiments): Vary tyloxapol concentration (0.01–0.5 w/v%) and pH (7.5–8.5) to identify critical parameters.
- Accelerated Stability Testing: Compare degradation rates (Arrhenius kinetics) across batch sizes .
Methodological Tables
Q. Table 1: Stability of Sodium 2-Amino-3-(4-bromobenzoyl)phenylacetate in Eye Drops (60°C, 4 weeks)
| Formulation | Tyloxapol (%) | Remaining Drug (%) | pH Change |
|---|---|---|---|
| A-02 | 0.15 | 90.9 | 8.16 → 8.16 |
| A-03 | 0.02 | 92.0 | 8.15 → 8.15 |
| A-07 | 0.10 | 93.4 | 8.19 → 8.13 |
| Source: Experimental Example 2, |
Q. Table 2: Antimicrobial Preservative Efficacy of Formulations
| Microorganism | Log Reduction (7 days) |
|---|---|
| Staphylococcus aureus | ≥3.0 |
| Candida albicans | ≥1.0 |
| Source: Experimental Example 3, |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
